b-AP15

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Here's what we can glean from available sources:

- Organic Synthesis Precursor: Due to its functional groups, (3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one can act as a starting material for the synthesis of various organic compounds. This is supported by suppliers who advertise it for this purpose [, , ].

- Medicinal Chemistry Interest: The presence of a piperidin-4-one core and the nitrobenzylidene groups suggests potential for (3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one to be a scaffold for designing new drugs. However, there is no scientific literature available yet to confirm its use in this area.

b-AP15, also known as NSC 687852, is a small molecule that functions primarily as a deubiquitinase inhibitor. It targets specific enzymes within the 19S proteasome, particularly ubiquitin C-terminal hydrolase 5 and ubiquitin-specific peptidase 14. By inhibiting these enzymes, b-AP15 disrupts the normal proteasomal degradation process, leading to the accumulation of polyubiquitinated proteins within cells. This mechanism is particularly relevant in cancer therapy, where the stabilization of certain proteins can induce apoptosis in tumor cells.

As (3E,5E)-1-Acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one is an intermediate, a specific mechanism of action is not applicable. Its significance lies in its potential to be transformed into more complex molecules with desired biological activities.

- The presence of nitro groups suggests potential explosive hazards. Proper handling procedures for nitroaromatic compounds should be followed.

- The compound may be an irritant and should be handled with gloves and appropriate personal protective equipment.

The primary chemical reaction involving b-AP15 is its interaction with deubiquitinases. By binding to these enzymes, b-AP15 effectively inhibits their activity, which alters the ubiquitin-proteasome pathway. This inhibition leads to:

- Increased levels of polyubiquitinated proteins: As deubiquitinases are blocked, proteins tagged for degradation accumulate.

- Stabilization of specific proteins: For instance, b-AP15 has been shown to stabilize death receptor 5, enhancing its cell surface expression and subsequent activation by ligands like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) .

b-AP15 exhibits significant biological activity, particularly in cancer cells. Its key effects include:

- Induction of apoptosis: b-AP15 enhances apoptotic pathways in various cancer cell lines by stabilizing pro-apoptotic factors and increasing sensitivity to apoptosis-inducing agents like TRAIL .

- Regulation of inflammatory responses: It has been observed to modulate inflammatory pathways by increasing IκBα levels and inhibiting nuclear factor kappa B activation in macrophages .

- Oxidative stress induction: The compound can induce oxidative stress in cells, which may contribute to its pro-apoptotic effects .

The synthesis of b-AP15 involves several steps typically associated with organic chemistry. While specific detailed procedures may vary, the general approach includes:

- Starting Materials: Utilizing readily available organic compounds that can undergo transformations.

- Reactions: Employing reactions such as nucleophilic substitutions or condensation reactions.

- Purification: Techniques like high-performance liquid chromatography are often used to purify the final product to achieve a high level of purity (e.g., >99% purity) .

b-AP15 has potential applications primarily in oncology and inflammation-related conditions:

- Cancer Therapy: As a proteasome inhibitor, it is being investigated for its ability to enhance the efficacy of existing cancer treatments by inducing apoptosis in resistant cancer cells.

- Inflammatory Diseases: Its ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.

Studies have focused on b-AP15's interactions with various cellular pathways:

- Death Receptor Pathway: Research indicates that b-AP15 enhances death receptor 5 levels and sensitizes cancer cells to TRAIL-induced apoptosis .

- Inflammatory Pathways: It has been shown to inhibit nuclear factor kappa B activation and modulate MAPK signaling pathways, affecting cytokine release during inflammatory responses .

Several compounds share similarities with b-AP15 in terms of their mechanisms or applications. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Auranofin | Inhibits deubiquitinases | Also used for rheumatoid arthritis treatment |

| Carfilzomib | Proteasome inhibitor | More selective for proteasome than b-AP15 |

| Bortezomib | Proteasome inhibitor | First-in-class drug for multiple myeloma |

| MLN9708 | Proteasome inhibitor | Orally bioavailable; used in clinical trials |

| PR-619 | Broad-spectrum deubiquitinase inhibitor | Less selective; affects multiple DUBs |

b-AP15 stands out due to its specificity towards ubiquitin C-terminal hydrolase 5 and ubiquitin-specific peptidase 14, making it a promising candidate for targeted cancer therapies while also influencing inflammatory processes.

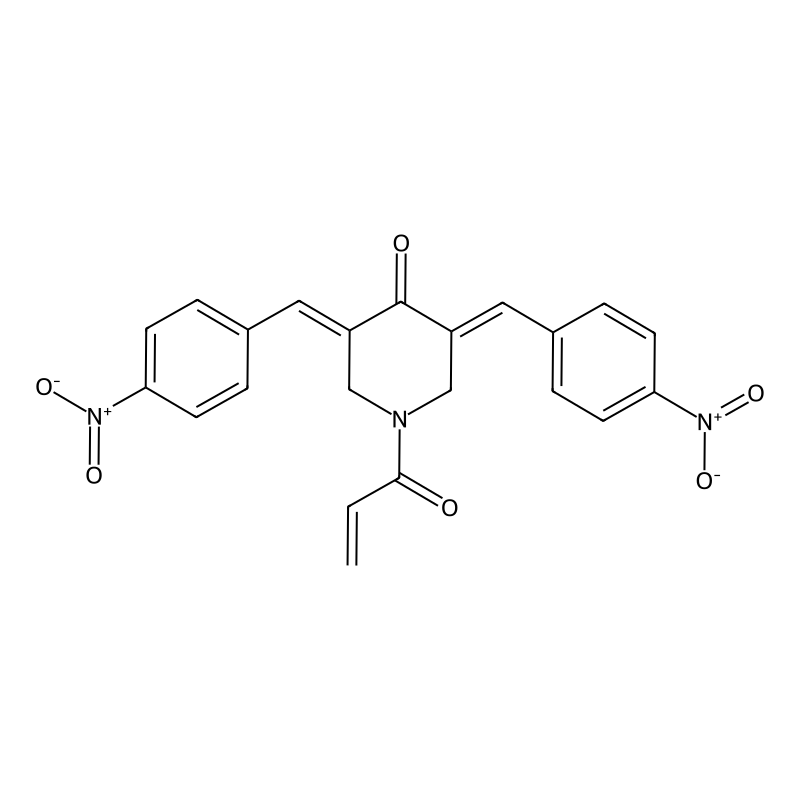

b-AP15 (CAS 1009817-63-3), chemically designated as (3E,5E)-1-acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one, is a synthetic compound with a distinct molecular architecture. Its core structure consists of a piperidin-4-one ring substituted at positions 1, 3, and 5 with a 3-oxoprop-1-en-3-yl group (acryloyl) and two 4-nitrobenzylidene moieties.

Key physicochemical properties include:

The compound exists as a pale yellow solid with limited aqueous solubility, necessitating formulation in dimethyl sulfoxide (DMSO) for experimental use.

Synthesis and Development History

b-AP15 emerged from a targeted screening effort to identify proteasome inhibitors with distinct mechanisms of action compared to traditional 20S proteasome inhibitors like bortezomib. While the full synthetic route remains proprietary, key steps involve:

- Core assembly: Construction of the piperidin-4-one scaffold through condensation reactions.

- Functionalization: Introduction of acryloyl and nitrobenzylidene groups via electrophilic addition or aldehyde condensation.

- Optimization: Iterative modifications to enhance metabolic stability and target specificity.

Early preclinical studies demonstrated its efficacy in multiple myeloma models, leading to further characterization as a deubiquitinase (DUB) inhibitor.

Classification within Proteasome Inhibitor Families

b-AP15 occupies a unique niche in proteasome inhibition by targeting the 19S regulatory particle rather than the 20S core. Specifically, it inhibits two DUBs:

- USP14: A ubiquitin-specific peptidase with deubiquitinating activity.

- UCHL5: A ubiquitin C-terminal hydrolase critical for protein degradation regulation.

| Inhibitor Class | Target | Mechanism | Representative Agent | b-AP15 Specificity |

|---|---|---|---|---|

| 20S proteasome inhibitors | β-subunits (e.g., β5) | Reversible/irreversible proteolysis | Bortezomib, Carfilzomib | Low affinity |

| 19S DUB inhibitors | USP14, UCHL5 | Reversible DUB inhibition | b-AP15, VLX1570 | High selectivity |

Notably, b-AP15 also exhibits moderate inhibition of the 20S proteasome (IC₅₀ ~2.1 μM), contributing to its dual-action profile.

Michael Acceptor Reactivity and Thiol-Dependent Interactions

The α,β-unsaturated carbonyl groups in b-AP15 (acryloyl and nitrobenzylidene) act as Michael acceptors, enabling covalent interactions with thiol-containing biomolecules such as glutathione (GSH) and cysteine residues in proteins. This reactivity underpins its mechanism:

- Protein cross-linking: Formation of high-molecular-weight complexes via thiol adduction.

- DUB inhibition: Disruption of USP14/UCHL5 catalytic sites through irreversible binding.

- Oxidative stress induction: Depletion of intracellular GSH and generation of reactive oxygen species (ROS).

Experimental evidence shows that reducing agents (e.g., DTT) partially reverse these effects, confirming thiol-dependent activity.

The Ubiquitin-Proteasome System

26S Proteasome Structure and Function

The 26S proteasome represents the central proteolytic machinery of the ubiquitin-proteasome system in eukaryotic cells, functioning as a highly sophisticated protein degradation complex with a molecular mass of approximately 2000 kilodaltons [1]. This ATP-dependent protease complex exhibits a distinctive dumbbell-shaped architecture comprising a central 20S proteolytic core particle flanked by two large V-shaped regulatory modules attached to opposite ends of the barrel structure [1].

The 20S core particle constitutes the catalytic heart of the proteasome, organized as four stacked heptameric rings in an alpha7-beta7-beta7-alpha7 configuration [2] [3]. The outer alpha rings serve structural functions and contain N-terminal gate sequences that regulate substrate access to the proteolytic chamber, while the inner beta rings house the catalytic sites responsible for protein hydrolysis [2] [3]. Each beta ring contains three distinct proteolytic subunits: beta1 subunits exhibit caspase-like activity cleaving after acidic residues, beta2 subunits display trypsin-like activity cutting after basic residues, and beta5 subunits demonstrate chymotrypsin-like activity cleaving after hydrophobic residues [3].

The 19S regulatory particles cap both ends of the 20S core and comprise approximately 21 different subunits classified into two major groups: six AAA-ATPase subunits that form a hexameric ring and approximately 15 non-ATPase subunits [1]. The AAA-ATPase module controls substrate entry into the 20S catalytic chamber through ATP-dependent conformational changes, while the non-ATPase subunits recognize polyubiquitinated substrates and facilitate their deubiquitination prior to degradation [4].

The proteasome gate mechanism represents a critical regulatory feature controlling substrate access to the proteolytic sites. The N-terminal tails of alpha subunits form a closed gate that blocks unregulated entry of proteins into the catalytic chamber [5] [6]. Gate opening requires binding of regulatory particles or specific peptide motifs, inducing conformational changes in the alpha subunits that displace critical reverse turn loops and stabilize the open conformation [7].

Role of Deubiquitinases in Protein Degradation

Deubiquitinases constitute essential regulatory enzymes that modulate protein degradation by reversibly removing ubiquitin modifications from target substrates [8] [9]. These enzymes serve dual functions within the ubiquitin-proteasome system: maintaining cellular ubiquitin homeostasis and providing temporal control over protein degradation processes [8].

The 26S proteasome contains three intrinsic deubiquitinases that function at distinct stages of the degradation process [10]. The metalloprotease Rpn11 represents the major proteasome-associated deubiquitinase, positioned at the base of the AAA-ATPase ring where it removes entire polyubiquitin chains from substrates committed to degradation [10]. In contrast, Ubiquitin-Specific Peptidase 14 and Ubiquitin C-terminal Hydrolase 5 function as peripheral deubiquitinases that can edit polyubiquitin chains and potentially rescue substrates from degradation [11] [12].

Proteasome-associated deubiquitinases coordinate multiple aspects of the degradation process beyond simple ubiquitin removal [10] [8]. These enzymes facilitate substrate translocation through the proteasome gate, regulate the opening and closing of the 20S catalytic chamber, and maintain the cellular pool of free ubiquitin through recycling mechanisms [10]. The deubiquitinating activity of the 19S regulatory particle also influences substrate processing kinetics and determines the efficiency of protein degradation [13].

Deubiquitinase function extends beyond proteasomal degradation to encompass diverse cellular processes including DNA repair, signal transduction, and organellar homeostasis [8] [9]. The substrate specificity of individual deubiquitinases derives from their distinct protein-protein interaction domains and subcellular localizations, enabling precise regulation of specific biological pathways [8].

Specific Molecular Targets of b-AP15

Inhibition of USP14 (Ubiquitin-Specific Peptidase 14)

Ubiquitin-Specific Peptidase 14 represents a key molecular target of b-AP15, functioning as a cysteine protease deubiquitinase associated with the 19S regulatory particle of the 26S proteasome [12] [14]. USP14 exhibits a unique regulatory mechanism whereby its catalytic activity becomes stimulated upon association with the proteasome through binding to the Rpn1 subunit [12].

The enzymatic function of USP14 extends beyond simple deubiquitination to include regulation of proteasome gate dynamics and substrate processing [12]. USP14 facilitates the degradation of specific substrates such as IκBα by promoting efficient proteasome gate opening and substrate translocation [12]. This deubiquitinase removes K48-linked polyubiquitin chains from substrates in a manner that paradoxically enhances rather than inhibits their degradation, likely through mechanisms involving conformational changes in the proteasome complex [12].

b-AP15 inhibition of USP14 results in stabilization of multiple cellular proteins, most notably IκBα, leading to suppression of Nuclear Factor-κB signaling pathways [11] [12]. The compound prevents USP14-mediated removal of K48-ubiquitination from IκBα, thereby blocking its proteasomal degradation and subsequent Nuclear Factor-κB activation [12]. This mechanism underlies many of the anti-inflammatory and anti-cancer effects observed with b-AP15 treatment.

USP14 inhibition by b-AP15 also affects proteasome assembly and function through disruption of normal regulatory particle dynamics [12]. The compound interferes with the ability of USP14 to regulate proteasome gate opening, resulting in altered substrate processing patterns and accumulation of polyubiquitinated proteins [15] [16]. These effects contribute to the cellular toxicity observed in cancer cells treated with b-AP15.

Inhibition of UCHL5 (Ubiquitin C-Terminal Hydrolase 5)

Ubiquitin C-terminal Hydrolase 5, also designated as UCH37, constitutes the second primary molecular target of b-AP15 within the proteasome deubiquitinase network [11] [14]. UCHL5 functions as a cysteine protease that associates with the 19S regulatory particle through interactions with the Rpn13 subunit, positioning it to process polyubiquitinated substrates prior to their degradation [17].

The catalytic mechanism of UCHL5 involves the hydrolysis of isopeptide bonds within polyubiquitin chains, particularly those linked through lysine-48 residues [17]. This deubiquitinase exhibits preference for cleaving ubiquitin chains from their distal ends, effectively trimming polyubiquitin modifications and potentially influencing substrate fate determination [17]. UCHL5 activity contributes to the regulation of protein stability and cellular signaling pathway activation.

b-AP15 inhibition of UCHL5 leads to accumulation of polyubiquitinated proteins and activation of cellular stress response pathways [17] [18]. The compound disrupts UCHL5-mediated regulation of transforming growth factor-beta signaling through stabilization of polyubiquitinated Smad proteins, resulting in altered gene expression patterns and induction of apoptosis [17]. This mechanism contributes to the anti-cancer efficacy of b-AP15 in various tumor models.

UCHL5 inhibition by b-AP15 also affects cancer stem cell properties through disruption of key signaling pathways including MYC and Wnt signaling [18]. The compound reduces UCHL5 expression levels and alters the deubiquitination status of multiple substrates involved in stem cell maintenance and chemotherapy resistance [18]. These effects contribute to the ability of b-AP15 to overcome drug resistance in cancer cells.

Binding Characteristics and Enzyme Inhibition Kinetics

b-AP15 exhibits distinct binding characteristics and inhibition kinetics toward its primary deubiquitinase targets, reflecting the compound's chemical structure and mechanism of action [19] [20]. The molecule, with the chemical name (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one and molecular formula C22H17N3O6, contains α,β-unsaturated carbonyl groups that react with nucleophilic cysteine residues in target enzymes through Michael addition reactions [19].

Table 1: Molecular and Chemical Properties of b-AP15

| Property | Value/Description |

|---|---|

| Chemical Name (IUPAC) | (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one |

| Molecular Formula | C22H17N3O6 |

| Molecular Weight (g/mol) | 419.4 |

| CAS Registry Number | 1009817-63-3 |

| Physical Appearance | Yellow to pale yellow solid powder |

| Solubility | Soluble in DMSO (up to 35 mg/ml) |

| Primary Targets | UCHL5 and USP14 |

| Mechanism of Action | Deubiquitinase inhibitor of 19S proteasome regulatory particle |

The binding of b-AP15 to USP14 demonstrates partial reversibility, with inhibition of proteasome function showing reversible characteristics in cellular systems [19]. Despite this reversible binding, tumor cells rapidly commit to apoptosis following b-AP15 exposure, suggesting that transient inhibition suffices to trigger irreversible cellular death programs [19]. The compound exhibits rapid cellular uptake and enrichment, providing concentrations sufficient for sustained enzyme inhibition [19].

Table 2: b-AP15 Enzyme Inhibition Kinetics and Cellular Activity

| Target/Assay | IC50 Value | Selectivity |

|---|---|---|

| UCHL5 (direct inhibition) | 2.1 ± 0.411 μM | High specificity |

| 19S Regulatory Particle DUB Activity | 15.2 μM | Moderate potency |

| 20S Proteasome Chymotrypsin-like Activity | 8.0 μM | Secondary effect |

| 20S Proteasome Trypsin-like Activity | 40.6 μM | Weak inhibition |

| 20S Proteasome Caspase-like Activity | No inhibition at 48 μM | No effect |

| Cellular IC50 (Multiple cancer cell lines) | 0.1-1.0 μM | High cellular potency |

The differential sensitivity of proteasome catalytic activities to b-AP15 inhibition reflects distinct binding kinetics to individual beta subunits [13]. The compound demonstrates preferential inhibition of chymotrypsin-like activity over trypsin-like activity, with no significant effect on caspase-like activity [13]. This selectivity profile suggests that b-AP15 binding sites differ among the three catalytic subunits, possibly due to variations in active site architecture or accessibility.

b-AP15 enrichment in cells provides an explanation for the enhanced potency observed in cellular assays compared to biochemical assays [19]. The compound accumulates rapidly from culture medium, achieving intracellular concentrations that exceed those required for enzyme inhibition [19]. This enrichment mechanism depends partially on thiol-containing cellular components, as pretreatment with N-ethylmaleimide impairs cellular uptake [19].

Effects on Proteasome Function

Inhibition of 19S Regulatory Particle Deubiquitinating Activity

b-AP15 treatment results in significant impairment of 19S regulatory particle deubiquitinating activity through simultaneous inhibition of USP14 and UCHL5 [11] [14]. The compound demonstrates an IC50 value of 15.2 μM for inhibition of 19S regulatory particle deubiquitinase activity, effectively blocking the ability of these enzymes to process polyubiquitinated substrates [13]. This inhibition disrupts the normal coordination between substrate recognition, deubiquitination, and protein unfolding that characterizes efficient proteasomal degradation.

The functional consequences of 19S regulatory particle deubiquitinase inhibition extend beyond simple enzyme inactivation to encompass alterations in proteasome assembly and substrate processing dynamics [16]. b-AP15 treatment impairs the ability of the 19S particle to facilitate substrate entry into the 20S catalytic chamber, resulting in accumulation of polyubiquitinated proteins at the proteasome surface [15] [16]. This effect reflects the critical role of deubiquitinases in maintaining proper proteasome gate dynamics and substrate translocation mechanisms.

Inhibition of 19S regulatory particle deubiquitinating activity by b-AP15 also affects the recycling of ubiquitin molecules, contributing to cellular ubiquitin depletion over time [11]. The compound blocks the normal trimming and removal of polyubiquitin chains that occurs during substrate processing, resulting in sequestration of ubiquitin molecules in non-degradable protein aggregates [11]. This mechanism contributes to the cellular toxicity observed with prolonged b-AP15 exposure.

The selectivity of b-AP15 for 19S regulatory particle deubiquitinases over other cellular deubiquitinases provides therapeutic advantages by minimizing off-target effects [14]. The compound exhibits minimal inhibition of other deubiquitinating enzymes such as UCHL1, UCHL3, USP2, USP7, and BAP1, ensuring that cellular deubiquitination processes not associated with proteasomal degradation remain largely intact [14].

Impact on 20S Proteasome Core Particle

b-AP15 exerts direct inhibitory effects on the 20S proteasome core particle independent of its actions on 19S regulatory particle deubiquitinases [13]. The compound demonstrates differential inhibition of the three major proteolytic activities within the 20S core, with preferential effects on chymotrypsin-like activity (IC50 = 8.0 μM) and trypsin-like activity (IC50 = 40.6 μM), while showing no significant inhibition of caspase-like activity even at concentrations up to 48 μM [13].

The mechanism of 20S proteasome inhibition by b-AP15 appears to involve allosteric effects rather than direct active site binding [13]. The compound demonstrates limited ability to block proteasome function under chaotropic conditions but effectively inhibits proteasome activity in the presence of physiological activators such as PA28 [13]. This suggests that b-AP15 interferes with conformational changes required for proteasome activation rather than directly blocking catalytic sites.

The differential sensitivity of individual beta subunits to b-AP15 inhibition reflects variations in their structural organization and regulatory mechanisms [13]. The beta5 subunit, responsible for chymotrypsin-like activity, demonstrates highest sensitivity to b-AP15, followed by the beta2 subunit (trypsin-like activity), while the beta1 subunit (caspase-like activity) remains largely unaffected [13]. This selectivity pattern contributes to the unique cellular response profile observed with b-AP15 treatment compared to other proteasome inhibitors.

b-AP15 effects on 20S proteasome function also involve alterations in gate dynamics and substrate accessibility [13]. The compound appears to stabilize certain conformational states of the proteasome that limit substrate entry or product release, contributing to the accumulation of partially processed proteins [13]. These effects work synergistically with 19S regulatory particle inhibition to produce comprehensive disruption of proteasomal protein degradation.

Polyubiquitinated Protein Accumulation Patterns

Treatment with b-AP15 induces rapid and extensive accumulation of polyubiquitinated proteins in cells, reflecting the compound's dual inhibition of proteasome deubiquitinating activity and proteolytic function [11] [15] [18]. This accumulation begins within hours of treatment and progresses in a dose-dependent manner, with higher concentrations of b-AP15 producing more pronounced effects on polyubiquitin conjugate levels [15] [18].

The pattern of polyubiquitinated protein accumulation following b-AP15 treatment differs qualitatively from that observed with conventional proteasome inhibitors [11]. While traditional inhibitors such as bortezomib primarily cause accumulation of smaller polyubiquitin conjugates, b-AP15 treatment results in formation of large protein complexes containing extensive polyubiquitin modifications [11]. These complexes appear to represent substrates that have engaged with the proteasome but cannot complete the degradation process due to impaired deubiquitinating activity.

Subcellular distribution analysis reveals that b-AP15-induced polyubiquitinated protein accumulation occurs primarily in association with the 26S proteasome complex rather than as free cytoplasmic aggregates [21]. This localization pattern suggests that substrates become trapped at various stages of the degradation process, from initial recognition and binding through deubiquitination and unfolding steps [21]. The persistence of these proteasome-associated complexes contributes to the sustained inhibition of protein degradation observed with b-AP15 treatment.

The kinetics of polyubiquitinated protein accumulation correlate closely with the onset of cellular stress responses and apoptosis induction [16] [18]. Cells demonstrate rapid activation of endoplasmic reticulum stress pathways, oxidative stress responses, and apoptotic signaling cascades following detection of accumulated polyubiquitinated proteins [16] [18]. This suggests that the cellular toxicity of b-AP15 results primarily from proteotoxic stress rather than inhibition of specific signaling pathways.

The selectivity of polyubiquitinated protein accumulation also reflects the substrate preferences of the proteasome system under conditions of deubiquitinase inhibition [11]. Proteins with longer polyubiquitin chains or those requiring extensive deubiquitination for processing show preferential accumulation following b-AP15 treatment [11]. This selectivity contributes to the compound's ability to preferentially affect rapidly dividing cells such as cancer cells, which exhibit higher rates of protein turnover and greater dependence on proteasomal function.

Proteostasis Disruption Mechanisms

The deubiquitinase inhibitor b-AP15 induces profound disruption of cellular proteostasis through multiple interconnected mechanisms. These disruptions represent the primary cellular response to b-AP15 treatment and form the foundation for downstream apoptotic and cell cycle regulatory effects.

Ubiquitin Chain Topology Alterations

b-AP15 treatment results in significant alterations to ubiquitin chain topology within treated cells. The compound specifically inhibits the deubiquitinating enzymes ubiquitin-specific peptidase 14 and ubiquitin carboxyl-terminal hydrolase 5 associated with the 19S regulatory particle of the 26S proteasome [1] [2]. This inhibition leads to rapid accumulation of polyubiquitinated proteins, with effects observable within 6-24 hours of treatment at concentrations ranging from 0.1-2.0 μM [1] [2].

The accumulation of polyubiquitinated substrates occurs through interference with the normal deubiquitination process. Under physiological conditions, ubiquitin-specific peptidase 14 and ubiquitin carboxyl-terminal hydrolase 5 facilitate the removal of ubiquitin chains from proteasomal substrates, enabling both substrate processing and ubiquitin recycling [1]. b-AP15 treatment disrupts this process, resulting in the persistence of polyubiquitinated proteins that would normally be processed by the proteasome [1] [2].

Specific ubiquitin chain linkages are differentially affected by b-AP15 treatment. Analysis of ubiquitin chain topology reveals significant accumulation of both total ubiquitin conjugates and lysine-48-linked ubiquitin chains in treated cells [2]. Lysine-48-linked chains, which normally serve as degradation signals for the 26S proteasome, accumulate substantially in prostate cancer cell lines LNCaP and PC-3 following b-AP15 treatment at concentrations of 0.5-2.0 μM for 12-24 hours [2]. This accumulation indicates disruption of the normal proteasomal degradation pathway.

The binding of b-AP15 to its target deubiquitinases exhibits partial reversibility, with inhibition of proteasome function also showing reversible characteristics in cellular systems [3]. Despite this reversibility, the compound demonstrates potent cellular effects, suggesting that the initial disruption of ubiquitin chain processing creates a cascade of downstream events that commit cells to apoptosis even after the initial inhibitory effect may have diminished [3].

Cellular Enrichment and Distribution Patterns

b-AP15 demonstrates significant cellular enrichment following uptake from the extracellular medium. The compound is rapidly taken up by cells and achieves intracellular concentrations that exceed those in the surrounding medium [3]. This enrichment phenomenon provides a mechanistic explanation for the enhanced potency of b-AP15 in cellular assays compared to its activity in cell-free biochemical systems [3].

The cellular uptake of b-AP15 appears to involve thiol-dependent mechanisms. Pretreatment of cells with N-ethylmaleimide at concentrations of 10 μM for 30 minutes significantly impairs cellular uptake of b-AP15, suggesting that the enrichment process depends on cellular thiols [3]. This thiol dependence is consistent with the reactivity of b-AP15 with cysteine residues and indicates that cellular uptake may involve covalent modification of membrane-associated proteins.

The intracellular distribution of b-AP15 and its effects on cellular organelles reveal disruption of normal organelle transport mechanisms. Treatment with b-AP15 affects organelle transport within treated cells, potentially through interference with microtubule-based transport systems [1]. This disruption contributes to the inability of cells to form protective aggresomes and may also affect other cellular processes dependent on organelle positioning and transport.

The enrichment of b-AP15 within cells creates a sustained inhibitory effect on deubiquitinase activity despite the partially reversible nature of the initial enzyme inhibition. This sustained effect contributes to the rapid commitment of cells to apoptosis following b-AP15 treatment [3]. The combination of cellular enrichment and the formation of stable protein aggregates creates a situation where cells cannot recover from the initial proteostatic disruption, leading to irreversible commitment to cell death pathways.

| Mechanism | Cell Type | Concentration Range (μM) | Time Course (hours) | Reversibility |

|---|---|---|---|---|

| Polyubiquitin accumulation | Multiple cell lines | 0.1-2.0 | 6-24 | Partially reversible |

| Lysine-48 linked chain accumulation | LNCaP, PC-3 | 0.5-2.0 | 12-24 | Partially reversible |

| Lysine-63 linked chain accumulation | Multiple cell lines | 0.1-2.0 | 6-24 | Partially reversible |

| Protein aggregate formation | HCT116, HeLa | 0.5-2.0 | 12-48 | Irreversible |

| Aggresome formation inhibition | Multiple cell lines | 0.1-2.0 | 24-48 | Not applicable |

| Organelle transport disruption | HCT116 | 0.5-2.0 | 24-48 | Not applicable |

| Microtubule-based transport impairment | Multiple cell lines | 0.1-2.0 | 24-48 | Not applicable |

Apoptotic Pathway Activation

b-AP15 treatment induces robust apoptotic responses in cancer cells through activation of both intrinsic and extrinsic apoptotic pathways. The apoptotic response represents a critical cellular consequence of the proteostatic disruption induced by b-AP15 and occurs through well-characterized molecular mechanisms involving caspase activation and mitochondrial dysfunction.

Caspase Cascade Activation (Caspase-3, -8, -9)

The apoptotic response to b-AP15 treatment involves sequential activation of multiple caspases, demonstrating engagement of both death receptor-mediated and mitochondria-mediated apoptotic pathways. Caspase-8 and caspase-9 serve as initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively, while caspase-3 functions as the primary executioner caspase [6] [7] [2].

Caspase-8 activation occurs within 6-12 hours following b-AP15 treatment at concentrations of 0.1-2.0 μM across multiple cell lines [6] [7]. The activation of caspase-8 indicates engagement of the death receptor pathway, though the specific mechanism by which b-AP15 activates this extrinsic pathway remains under investigation. Enzyme-linked immunosorbent assay measurements demonstrate significant increases in caspase-8 enzymatic activity following b-AP15 treatment, confirming functional activation of this initiator caspase [6].

Caspase-9 activation occurs through the intrinsic mitochondrial apoptotic pathway. b-AP15 treatment induces mitochondrial dysfunction, including loss of mitochondrial membrane potential and release of cytochrome c into the cytoplasm [2]. These mitochondrial changes lead to formation of the apoptosome complex and subsequent activation of caspase-9 [2]. The activation of caspase-9 occurs within a similar timeframe to caspase-8 activation, typically within 6-12 hours of b-AP15 treatment [6] [7].

The activation of both initiator caspases leads to processing and activation of caspase-3, the primary executioner caspase. Caspase-3 activation is evidenced by the loss of full-length caspase-3 protein and the appearance of cleaved caspase-3 fragments [8]. This activation occurs within 12-24 hours of b-AP15 treatment and represents the convergence point of both apoptotic pathways [8] [6].

The caspase cascade activation is functionally significant for b-AP15-induced cell death. Treatment with the pan-caspase inhibitor z-VAD-fmk significantly attenuates b-AP15-triggered cell death, demonstrating the dependence of the cytotoxic response on caspase activation [6] [7]. Flow cytometry analysis reveals substantial inhibition of b-AP15-induced apoptosis upon addition of z-VAD-fmk, while no changes in apoptotic rates are observed with z-VAD-fmk treatment alone [8].

PARP Cleavage Mechanisms

Poly(ADP-ribose) polymerase cleavage represents a hallmark of apoptotic cell death and serves as a reliable marker for caspase-3 activation. b-AP15 treatment induces robust PARP cleavage across multiple cancer cell types, with the extent of cleavage correlating with the sensitivity of individual cell lines to b-AP15-induced apoptosis [8] [6] [7].

PARP cleavage occurs within 16-24 hours following b-AP15 treatment at concentrations ranging from 0.1-1.0 μM [8] [6]. The cleavage of PARP from its 116 kDa full-length form to its characteristic 89 kDa and 24 kDa fragments indicates functional activation of caspase-3 [6]. The kinetics of PARP cleavage closely follow the activation of caspase-3, confirming the mechanistic relationship between these apoptotic events.

The sensitivity of different cell lines to b-AP15-induced PARP cleavage varies significantly. In mantle cell lymphoma cell lines, JEKO-1 cells demonstrate substantial PARP cleavage at concentrations as low as 100 nM, while MINO cells show only minimal cleavage at the same concentration [8]. This differential sensitivity correlates with the overall sensitivity of these cell lines to b-AP15-induced apoptosis, suggesting that PARP cleavage serves as a reliable indicator of cellular commitment to apoptosis.

The mechanism of PARP cleavage involves direct proteolytic processing by activated caspase-3. PARP serves as a preferred substrate for caspase-3, and its cleavage eliminates the DNA repair function of PARP while generating fragments that may have pro-apoptotic functions [6]. The cleavage of PARP thus represents both a consequence of caspase-3 activation and a mechanism for promoting apoptotic cell death.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Feng X, Holmlund T, Zheng C, Fadeel B. Proapoptotic effects of the novel proteasome inhibitor b-AP15 on multiple myeloma cells and natural killer cells. Exp Hematol. 2013 Nov 27. pii: S0301-472X(13)00871-0. doi: 10.1016/j.exphem.2013.11.010. [Epub ahead of print] PubMed PMID: 24291587.

3: Brnjic S, Mazurkiewicz M, Fryknäs M, Sun C, Zhang X, Larsson R, D'Arcy P, Linder S. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress. Antioxid Redox Signal. 2013 Oct 17. [Epub ahead of print] PubMed PMID: 24011031.

4: Sarhan D, Wennerberg E, D'Arcy P, Gurajada D, Linder S, Lundqvist A. A novel inhibitor of proteasome deubiquitinating activity renders tumor cells sensitive to TRAIL-mediated apoptosis by natural killer cells and T cells. Cancer Immunol Immunother. 2013 Aug;62(8):1359-68. doi: 10.1007/s00262-013-1439-1. Epub 2013 May 21. PubMed PMID: 23689729.

5: D'Arcy P, Linder S. Proteasome deubiquitinases as novel targets for cancer therapy. Int J Biochem Cell Biol. 2012 Nov;44(11):1729-38. doi: 10.1016/j.biocel.2012.07.011. Epub 2012 Jul 20. Review. PubMed PMID: 22819849.

6: D'Arcy P, Brnjic S, Olofsson MH, Fryknäs M, Lindsten K, De Cesare M, Perego P, Sadeghi B, Hassan M, Larsson R, Linder S. Inhibition of proteasome deubiquitinating activity as a new cancer therapy. Nat Med. 2011 Nov 6;17(12):1636-40. doi: 10.1038/nm.2536. PubMed PMID: 22057347.